1-(2,5-Dimethylphenyl)piperazine
Overview
Description
The compound 1-(2,5-Dimethylphenyl)piperazine is a derivative of piperazine featuring a 2,5-dimethylphenyl substituent. Piperazine derivatives are known for their diverse biological activities, including analgesic properties as seen in the study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives . The structural variations of piperazine compounds contribute to their potential in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of piperazine derivatives can involve multiple steps and different starting materials. For instance, the synthesis of 1,4-piperazine-2,5-dione derivatives starts from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate and involves a six-step process . Similarly, 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives are synthesized through a four-component cyclo condensation using SO4^2−/Y2O3 as a catalyst in ethanol . The synthesis of 1-(2,5-dimethylphenyl)piperazine sulfate salts is achieved by treating the base compound with H2SO4 . These methods highlight the versatility and complexity of synthesizing piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and molecular modeling. For example, the crystal structure of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) was determined to be monoclinic with specific cell parameters . The solution conformation of certain piperazine derivatives can be elucidated through comparison of NMR data with molecular modeling . These analyses are crucial for understanding the three-dimensional arrangement and potential reactivity of the molecules.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, forming different products depending on the reactants and conditions. The reaction of 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine with 5-chloromethyl-3-(4-nitrophenyl)-1,2,4-oxadiazole leads to the formation of a compound with a weak intramolecular C—H⋯N interaction . The versatility in chemical reactions is also demonstrated in the synthesis of cyclic dipeptides from simple precursors, where the piperazine-2,5-dione ring is constructed stepwise .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The thermal analysis, spectroscopic investigations, and DFT calculations can provide insights into the stability and electronic properties of these compounds . For instance, the vibrational absorption bands identified by infrared spectroscopy and the NMR peaks attributed with the aid of DFT calculations help in understanding the functional groups and electronic environment within the molecules . The magnetic properties of piperazine derivatives, such as the antiferromagnetic interactions observed in the tetrachloridocuprate(II) compound, are also of interest .
Scientific Research Applications
1-(2,5-Dimethylphenyl)piperazine is a compound that has been used in the synthesis of a novel organic-inorganic hybrid material .
Summary of the Application
The compound was used to create 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate (II) , an organic-inorganic hybrid material . This material has been studied for its crystal structure and magnetic properties .
Methods of Application or Experimental Procedures
The synthesis and physico-chemical characterization of this hybrid material have been reported . The compound crystallizes in the monoclinic system with the space group of P 2 1 / n and cell parameters a = 9.833 (3), b = 16.337 (2), c = 10.452 (3) Å, β = 102.13 (4) ∘, Z = 4 and V = 1641.5 (7) Å 3 .
Results or Outcomes Obtained
In the atomic arrangement, tetrachlorocuprate anions and the piperazine-1,4-dium cations are held together via N-H …Cl and C-H …Cl to give a 1-D hybrid chain running along the a -axis . The six-membered piperazinedium ring adopts a chair conformation . The vibrational absorption bands were identified by infrared spectroscopy . Magnetic measurements reveal that moderate antiferromagnetic (AF) Cu–Cu interactions dominate in the title compound .
Safety And Hazards
properties
IUPAC Name |
1-(2,5-dimethylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-11(2)12(9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFWVMRUFKWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143827 | |
Record name | 1-(2,5-Xylyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)piperazine | |
CAS RN |
1013-25-8 | |
Record name | 1-(2,5-Dimethylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1013-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,5-Xylyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,5-Xylyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-xylyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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